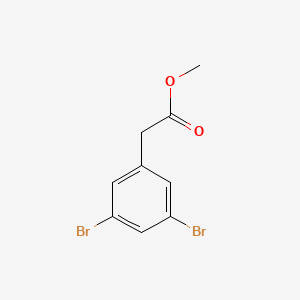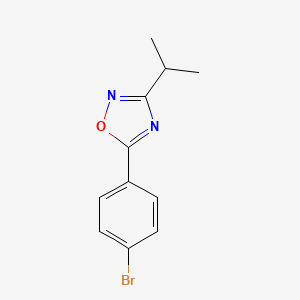
4-Bromo-2-fluoro-5-methylbenzonitrile
Übersicht
Beschreibung
4-Bromo-2-fluoro-5-methylbenzonitrile is a phenolic cyanide derivative . It is also known as 2-bromo-4-fluoro-5-methylbenzonitrile .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-5-methylbenzonitrile involves a multi-step reaction. The first step involves the use of N-bromosuccinimide in dichloromethane at 0°C for 45 hours. The second step involves the use of sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate in water, acetic acid, and cyclohexane at -5°C for 15 minutes, followed by heating at 50°C .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-fluoro-5-methylbenzonitrile is C8H5BrFN. The average mass is 214.034 Da and the monoisotopic mass is 212.958939 Da .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-5-methylbenzonitrile is a white or off-white crystalline solid with a melting point of 63-67 °C. It is soluble in organic solvents such as methanol, ethanol, and dichloromethane but insoluble in water. The compound has a density of 1.67 g/cm3 and a boiling point of 231 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Halodeboronation Applications
A study by Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation, demonstrating the transformation's generality through the halodeboronation of various aryl boronic acids. This method produced aryl bromides and chlorides efficiently, highlighting the compound's utility in synthesizing related benzonitrile derivatives with potential applications in organic synthesis and material science (Szumigala et al., 2004).
Herbicide Resistance in Transgenic Plants
Stalker et al. (1988) explored the application of a bacterial detoxification gene to confer herbicide resistance in transgenic tobacco plants. The gene, bxn, enabled these plants to resist high levels of bromoxynil, a herbicide inhibiting photosynthesis. This study signifies the potential biotechnological use of similar chemical compounds in developing herbicide-resistant crops, contributing to agricultural biotechnology (Stalker et al., 1988).
Radiochemical Synthesis
Research by Guo et al. (2008) on meta-halo-3-methylbenzonitrile derivatives, including those related to 4-bromo-2-fluoro-5-methylbenzonitrile, showed their reactivity towards aromatic nucleophilic substitution, facilitated by microwave-induced fluorination. This study underscores the significance of these compounds in synthesizing radiochemicals, especially for imaging and diagnostic purposes (Guo et al., 2008).
Spectroscopic and Theoretical Studies
An investigation conducted by Shajikumar and Raman (2018) into 4-Bromo-3-methylbenzonitrile through both experimental and theoretical spectroscopic studies aimed to understand its electronic structure, vibrational properties, and potential applications. This research contributes to the field of molecular electronics and material science, providing insights into the properties and applications of similar halogenated benzonitriles (Shajikumar & Raman, 2018).
Safety And Hazards
4-Bromo-2-fluoro-5-methylbenzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBKISZUVMWQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652922 | |
| Record name | 4-Bromo-2-fluoro-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-5-methylbenzonitrile | |
CAS RN |
916792-13-7 | |
| Record name | 4-Bromo-2-fluoro-5-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-5-methylbenzo[D]thiazol-2-amine](/img/structure/B1517323.png)

![1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B1517326.png)
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1517328.png)





![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1517338.png)



